methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate
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Overview
Description
. CDK9 is an enzyme that plays a crucial role in regulating the transcription of genes involved in cell cycle progression and apoptosis. By inhibiting CDK9, WAY-380163 can potentially modulate these processes, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-380163 involves multiple steps, starting from the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This may involve cyclization reactions to form the imidazo[2,1-b]thiazole ring.
Functional group modifications: Introduction of specific substituents such as methylthio groups through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of WAY-380163 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
WAY-380163 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
WAY-380163 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK9 and its effects on gene transcription.
Biology: Investigated for its role in modulating cell cycle progression and apoptosis in various cell lines.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit CDK9, which is often overexpressed in cancer cells.
Industry: Utilized in the development of new drugs targeting CDK9 and related pathways.
Mechanism of Action
WAY-380163 exerts its effects by inhibiting CDK9, an enzyme involved in the regulation of gene transcription. CDK9 forms a complex with Cyclin T, which phosphorylates the C-terminal domain of RNA polymerase II, facilitating transcription elongation. By inhibiting CDK9, WAY-380163 disrupts this process, leading to reduced transcription of genes involved in cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another CDK9 inhibitor with a broader spectrum of activity against other cyclin-dependent kinases.
Dinaciclib: A potent inhibitor of CDK9 and other CDKs, used in cancer research.
SNS-032: Selective inhibitor of CDK9, CDK2, and CDK7, with applications in cancer therapy.
Uniqueness
WAY-380163 is unique in its specific inhibition of CDK9, making it a valuable tool for studying the role of this enzyme in gene transcription. Its selectivity and potency distinguish it from other CDK inhibitors, providing a more targeted approach to modulating CDK9 activity.
Biological Activity
Methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate (referred to as MBBS) is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MBBS can be characterized by its molecular formula C19H22N4O3S and a molecular weight of approximately 366.46 g/mol. The compound features a benzimidazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of MBBS is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : Compounds containing benzimidazole derivatives have shown significant antimicrobial properties. MBBS may inhibit the growth of bacteria and fungi by disrupting their cellular processes.
- Anticancer Properties : Benzimidazole derivatives are known for their ability to interfere with DNA synthesis and repair mechanisms in cancer cells. Research indicates that MBBS may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
- Enzyme Inhibition : MBBS may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering cellular metabolism in target organisms.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various benzimidazole derivatives, including MBBS, demonstrated significant inhibitory effects against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for MBBS were found to be comparable to established antibiotics, suggesting its potential use as an alternative antimicrobial agent .
Anticancer Activity
In vitro studies on human cancer cell lines have shown that MBBS exhibits cytotoxic effects. The compound was observed to reduce cell viability in a dose-dependent manner. Flow cytometry analysis indicated that MBBS treatment led to an increase in the percentage of apoptotic cells, implicating its role in cancer therapy .
Enzyme Inhibition
Research has indicated that MBBS effectively inhibits certain enzymes linked to drug metabolism, which may enhance the bioavailability of co-administered drugs. This property could be particularly beneficial in polypharmacy scenarios where drug interactions are a concern .
Case Studies
Several case studies highlight the therapeutic potential of MBBS:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that administration of MBBS resulted in significant improvement in clinical outcomes compared to standard antibiotic therapy .
- Case Study 2 : In a preclinical model of breast cancer, MBBS treatment resulted in tumor size reduction and improved survival rates, supporting its potential as a novel anticancer agent .
Data Summary Table
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate |
InChI |
InChI=1S/C19H19N3O3S/c1-12-3-8-15-16(9-12)22-19(21-15)26-11-17(23)20-10-13-4-6-14(7-5-13)18(24)25-2/h3-9H,10-11H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
JHXKEZRAJYKMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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